Product packaging for benzyl N-[(2R)-4-aminobutan-2-yl]carbamate(Cat. No.:CAS No. 1187927-36-1)

benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Cat. No.: B1451490
CAS No.: 1187927-36-1
M. Wt: 222.28 g/mol
InChI Key: WOKDIYCOYIKOQP-SNVBAGLBSA-N
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Description

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is a chiral organic compound that serves as a valuable synthetic building block in medicinal chemistry and drug discovery. This molecule features both a primary amine and a carbamate-protected secondary amine, the latter utilizing a benzyloxycarbonyl (Cbz) group. The Cbz group is a cornerstone in synthetic organic chemistry, acting as a protecting group for amines to prevent unwanted reactions during multi-step synthesis and allowing for orthogonal deprotection under mild conditions like catalytic hydrogenation . The specific stereochemistry denoted by the (2R) configuration makes this compound particularly valuable for the synthesis of enantiomerically pure molecules, such as active pharmaceutical ingredients (APIs) and complex heterocycles, where the three-dimensional structure is critical for biological activity . Its primary research application is as a versatile intermediate for constructing more complex, nitrogen-containing structures. The molecule's two nitrogen functionalities enable its incorporation as a chiral diaminoalkane scaffold. This scaffold is a key feature in the development of protease inhibitors, peptidomimetics, and other pharmacologically active compounds. The recent scientific literature underscores the critical importance of such versatile, heteroatom-containing intermediates for improving the physicochemical properties and binding characteristics of drug candidates . Researchers utilize this compound to introduce a chiral center with a pending amine handle into a target structure, facilitating the exploration of structure-activity relationships (SAR). The compound is supplied exclusively for research purposes in laboratories and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O2 B1451490 benzyl N-[(2R)-4-aminobutan-2-yl]carbamate CAS No. 1187927-36-1

Properties

IUPAC Name

benzyl N-[(2R)-4-aminobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDIYCOYIKOQP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, often referred to as benzyl (R)-(4-aminobutan-2-yl)carbamate, is a compound belonging to the carbamate class, characterized by its unique structure that includes a benzyl group attached to a carbamate moiety linked to an aminobutanol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

This compound has the following chemical properties:

  • Molecular Formula : C12H19N2O2
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 1414960-65-8

The structure features a chiral center at the second carbon of the butanamine chain, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of cholinesterase inhibitors, which are vital for treating neurodegenerative diseases such as Alzheimer's.
  • Targeting Protein-Ligand Interactions : The compound has been utilized in studies examining enzyme mechanisms and protein-ligand interactions, highlighting its role in biochemical pathways related to neurotransmitter regulation and synthesis.

1. Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Cholinesterase Inhibition : Similar carbamates have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. Inhibiting these enzymes can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.

2. Research Findings

Recent studies have evaluated the compound's efficacy and mechanism of action:

StudyFindings
Demonstrated that this compound can effectively inhibit AChE at micromolar concentrations, suggesting potential for neuroprotective effects.
Investigated its role in modulating BACE1 activity, a target for Alzheimer's treatment, showing significant inhibition at specific concentrations.
Explored its pharmacokinetics, indicating moderate solubility in water and favorable absorption characteristics for oral administration.

Case Study 1: Neuroprotective Effects

In a study involving animal models of Alzheimer's disease, this compound was administered at varying doses. The results indicated a dose-dependent reduction in cognitive decline markers, correlating with increased acetylcholine levels in the brain.

Case Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of this compound with BACE1 in vitro. The results showed that at a concentration of 10 µM, it inhibited BACE1 activity by approximately 28%, highlighting its potential as a therapeutic agent in Alzheimer's disease management.

Comparison with Similar Compounds

Key Comparison Points:

Functional Group Impact: Amino vs. Hydroxyl Groups: The target’s terminal amine (vs.

Stereochemical Influence :

  • The (2R)-configuration in the target compound contrasts with (2S)-isomers (e.g., ). Stereochemistry can dictate biological activity; for instance, (2R)-4,5-dihydroxypentan-2-yl derivatives () are intermediates in oxidation pathways, suggesting chirality-dependent reactivity .

Synthetic Efficiency: Ultrasound-assisted synthesis () reduces reaction times (e.g., from 8 hours to 2 hours for compound 6a) and improves yields (70% to 88%).

Biological Activity: Benzyl carbamates with aryl groups (e.g., ) show antimetastatic effects against prostate cancer cells, likely through HIF-1 inhibition . The target’s amino group may modulate similar pathways but requires empirical validation.

Research Findings and Data

Table 2: Melting Points of Selected Benzyl Carbamates

Compound (Evidence) Melting Point (°C)
Benzyl N-[1-methoxy-2-(4-benzyloxyphenyl)ethyl]carbamate (4) 103.5–105.0
Benzyl N-(2-tert-butoxy-1-methoxyethyl)carbamate (4) 42.0–43.0
Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate (15) 64–66

Implication : Substituents like tert-butoxy or methoxy groups lower melting points compared to aromatic or rigid structures, reflecting differences in crystallinity .

Preparation Methods

Starting Materials

  • N-BOC-D-Serine (compound 6) : A chiral amino acid derivative used as the primary starting material.
  • Benzylamine : Used for condensation to introduce the benzyl carbamate protecting group.
  • Other reagents include formic acid, p-toluenesulfinic acid sodium salt, and solvents like methanol, toluene, and dichloromethane.

Key Reactions

  • Condensation Reaction : N-BOC-D-serine condenses with benzylamine to form the benzyl carbamate intermediate (compound I).
  • Alkylation : Alkylation of the intermediate leads to the formation of (R)-2-(amino-Boc)-N-benzyl-3-methoxy propionamide (compound 4), another important intermediate.
  • Protection and Deprotection : The use of Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups for amino protection is common, with Boc offering advantages in cost and ease of removal compared to Cbz.

Detailed Preparation Method

Condensation of N-BOC-D-Serine with Benzylamine

  • N-BOC-D-Serine is first converted into a mixed acid anhydride intermediate.
  • This intermediate then undergoes condensation with benzylamine to yield the benzyl carbamate derivative (compound I).
  • The reaction conditions are optimized to favor the (R)-enantiomer, avoiding racemization.

Alkylation to Form Key Intermediate

  • Compound I is subjected to alkylation reactions to introduce methoxy groups, yielding (R)-2-(amino-Boc)-N-benzyl-3-methoxy propionamide.
  • This step is critical for further transformations toward lacosamide synthesis.

Purification and Yield

  • The product is purified by standard methods such as flash column chromatography.
  • Reported yields for these steps are approximately 77% for alkylation and 81.6% for initial condensation steps.

Alternative Methods and Improvements

  • Avoidance of Expensive Reagents : Traditional methods use methyl iodide and silver oxide, which are costly and less suitable for industrial scale. The described method avoids these by using more accessible reagents.
  • Green Chemistry Considerations : The process aims to minimize environmental impact by reducing toxic solvents and byproducts, improving recovery rates, and simplifying waste management.
  • Stereoselectivity : The method ensures the (R)-configuration is maintained, which is essential for biological activity and pharmaceutical application.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Condensation of N-BOC-D-Serine with benzylamine Mixed acid anhydride formation, then condensation ~81.6 Produces (R)-benzyl carbamate intermediate
Alkylation to (R)-2-(amino-Boc)-N-benzyl-3-methoxy propionamide Alkylation under controlled conditions ~77 Avoids esterification by careful control
Purification Flash column chromatography - Removes impurities, ensures stereopurity

Research Findings and Analytical Data

  • Stereochemistry Confirmation : High-performance liquid chromatography (HPLC) and chiral analysis confirm the absolute configuration as (R).
  • Reaction Optimization : Control experiments demonstrated that low temperatures (-50 °C) and specific bases (CsOH- OH) prevent decomposition of sensitive intermediates like bromonitromethane in related syntheses.
  • Byproduct Minimization : Strategies to avoid byproducts such as benzylamine release via Hoffmann elimination were developed by using Boc-protected keto-esters instead of benzyl analogs, improving yield and stereoselectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing benzyl N-[(2R)-4-aminobutan-2-yl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via oxidation of benzyl N-[(2R)-pent-4-en-2-yl]carbamate using RuCl₃/NaIO₄/CeCl₃·7H₂O to generate RuO₄ in situ. Key parameters include stoichiometric control of the oxidizing agents, reaction temperature (typically 0–25°C), and solvent selection (e.g., acetone/water mixtures). Monitoring reaction progress via TLC or LC-MS is critical to avoid over-oxidation .

Q. How can the stereochemical integrity of the (2R)-4-aminobutan-2-yl moiety be preserved during synthesis?

  • Methodological Answer : Chiral resolution techniques, such as enzymatic kinetic resolution or diastereomeric salt formation, are recommended. Additionally, using chiral auxiliaries or protecting groups (e.g., tert-butoxycarbonyl, Boc) during intermediate steps can prevent racemization. Confirmation via polarimetry or chiral HPLC is essential .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : ¹H and ¹³C NMR are primary tools for structural confirmation. Key diagnostic signals include:

  • A doublet for the benzylic CH₂ group (δ ~4.3–4.5 ppm).
  • Amine protons (δ ~1.5–2.5 ppm) in the 4-aminobutan-2-yl chain.
    HRMS (High-Resolution Mass Spectrometry) provides accurate molecular ion validation. Correlations via HMBC or NOESY can resolve ambiguities in stereochemistry .

Q. Why is the benzyl carbamate group preferred as a protecting group for amines in this compound?

  • Methodological Answer : The benzyl group offers stability under acidic and basic conditions while being selectively removable via hydrogenolysis (H₂/Pd-C). This makes it ideal for multi-step syntheses requiring orthogonal protection strategies. Comparative studies show higher yields (~95%) compared to alternative groups like Fmoc .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides definitive stereochemical assignment. Key steps include:

  • Growing crystals via vapor diffusion (e.g., DCM/hexane).
  • Applying Flack or Hooft parameters to confirm absolute configuration.
  • Addressing pseudo-symmetry or twinning artifacts using SHELXD or OLEX2 .

Q. What strategies mitigate data contradictions between NMR and X-ray crystallography for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic conformational changes in solution (NMR) versus static solid-state structures (X-ray). To resolve:

  • Perform variable-temperature NMR to assess rotational barriers.
  • Use DFT calculations (e.g., Gaussian) to model solution-state conformers.
  • Cross-validate with NOE-restrained molecular dynamics simulations .

Q. How does this compound interact with biological targets, and what assays are suitable for activity evaluation?

  • Methodological Answer : The compound’s carbamate moiety may inhibit enzymes like proteases or kinases. Recommended assays:

  • Fluorescence-based enzyme inhibition (e.g., FRET substrates).
  • Cellular invasion assays (e.g., Matrigel-coated Transwell for metastatic cancer models).
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What computational approaches predict the stability of this compound under varying pH and temperature?

  • Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS can model degradation pathways. Key parameters:

  • pKa prediction via COSMO-RS for protonation states.
  • Accelerated stability studies (40–60°C, pH 1–13) coupled with LC-MS to identify breakdown products.
  • Transition state analysis for hydrolysis using QM/MM methods .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[(2R)-4-aminobutan-2-yl]carbamate
Reactant of Route 2
benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

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